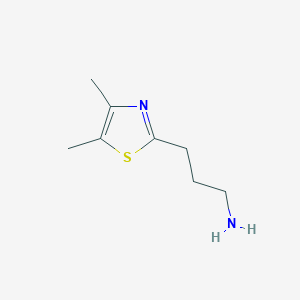

3-(4,5-dimethylthiazol-2-yl)propan-1-amine

Vue d'ensemble

Description

3-(4,5-Dimethylthiazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethylthiazol-2-yl)propan-1-amine typically involves the reaction of 4,5-dimethylthiazole with a suitable amine precursor under controlled conditions. One common method involves the use of 4,5-dimethylthiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propan-1-amine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4,5-Dimethylthiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Overview:

The compound's role in drug development is crucial, especially in evaluating the efficacy and toxicity of new therapeutic agents.

Case Studies:

- In studies targeting heme oxygenase-1 (HO-1) inhibitors, compounds derived from MTT were assessed for their anticancer properties against various cancer cell lines, including prostate and lung cancer cells. The results indicated significant cytotoxic effects correlated with HO-1 inhibition .

- MTT assays have been employed to assess the impact of novel acetamide-based compounds on cancer cell viability, demonstrating its utility in pharmacological research .

Biochemical Research

Overview:

MTT is also utilized in biochemical research to study cellular processes such as apoptosis and metabolic pathways.

Significant Insights:

- Research has shown that MTT can influence cellular functions beyond mere viability assessment. For instance, it was found to induce morphological changes in astrocytes and activate signaling pathways like Akt through the phosphatidylinositol 3-kinase (PI3K) pathway .

- These findings suggest that while MTT is a valuable tool for assessing cell viability, it may also serve as a modulator of cellular signaling pathways, which could lead to novel insights into cellular metabolism and function.

Applications in Molecular Biology

Overview:

In molecular biology, MTT serves as an important reagent for assessing cellular responses to various stimuli.

Research Applications:

Mécanisme D'action

The mechanism of action of 3-(4,5-dimethylthiazol-2-yl)propan-1-amine involves its interaction with cellular components. In cell viability assays, the compound is taken up by viable cells and reduced by mitochondrial dehydrogenases to form a water-insoluble blue formazan product. This reduction process is indicative of cellular metabolic activity and is used to measure cell viability .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A tetrazolium salt used in similar cell viability assays.

Thiazolyl Blue Tetrazolium Bromide: Another tetrazolium salt with similar applications in cell viability assays.

Uniqueness

3-(4,5-Dimethylthiazol-2-yl)propan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research. Its ability to be reduced by mitochondrial dehydrogenases in cell viability assays sets it apart from other compounds .

Activité Biologique

3-(4,5-Dimethylthiazol-2-yl)propan-1-amine, often referred to as a derivative of the tetrazolium dye MTT, has garnered attention for its significant biological activities, particularly in cellular metabolism and oxidative stress response. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety that enhances its biological reactivity and solubility in biological systems. Its structure is characterized by a propan-1-amine backbone attached to a dimethylthiazole group, which is crucial for its interaction with various cellular targets.

Target Interaction

The primary biological target of this compound is mitochondrial dehydrogenases. This interaction plays a vital role in cellular respiration and energy production. The compound is known to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes that help combat oxidative stress.

Cellular Effects

The compound's influence extends to various cellular processes:

- Cell Viability : It is widely utilized in cell viability assays due to its ability to be reduced by mitochondrial dehydrogenases, resulting in the formation of formazan crystals that can be quantified spectrophotometrically.

- Oxidative Stress Response : By modulating the Nrf2 pathway, it enhances the cell's ability to manage oxidative stress through increased expression of antioxidant enzymes like catalase and superoxide dismutase.

Cytotoxicity and Apoptosis Induction

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated its potential in inducing apoptosis through mechanisms involving reactive oxygen species (ROS) overproduction and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 28.3 | Apoptosis via ROS overproduction |

| MCF-7 | 56.6 | Cell cycle arrest at G1 phase |

These findings suggest that the compound not only affects cell viability but also influences key apoptotic pathways.

Morphological Changes in Cells

In addition to cytotoxic effects, this compound has been shown to induce morphological changes in cells. For example, studies have reported alterations in intracellular membranous compartments upon treatment with this compound, indicating its potential impact on intracellular signaling pathways such as the PI(3)K/Akt pathway .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar thiazole ring structure. This polar nature enhances its solubility in biological fluids, facilitating its interaction with target sites within cells.

Propriétés

IUPAC Name |

3-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBFDCHQTALABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.